molecular formula C8H11N3O3 B7852965 methyl 2-[(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methylamino]acetate

methyl 2-[(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methylamino]acetate

Cat. No.: B7852965
M. Wt: 197.19 g/mol
InChI Key: YDFQFQPZVMKMRR-UHFFFAOYSA-N
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Description

The compound with the identifier “methyl 2-[(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methylamino]acetate” is a chemical substance with a specific molecular structure and properties. It is used in various scientific and industrial applications due to its unique characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 2-[(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methylamino]acetate involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve a series of chemical reactions that result in the formation of the desired compound. These reactions may include the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to ensure high yield and purity of the compound. Industrial production methods may include batch or continuous processes, and the use of advanced equipment to control reaction conditions and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methylamino]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions can vary, but often include controlled temperature, pressure, and pH levels.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound.

Scientific Research Applications

methyl 2-[(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methylamino]acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in biological studies to investigate its effects on different biological systems.

    Medicine: this compound is studied for its potential therapeutic applications and effects on human health.

    Industry: The compound is used in industrial processes for the production of various products and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methylamino]acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical outcomes, depending on the specific context and application.

Properties

IUPAC Name

methyl 2-[(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-5-6(8(13)11-10-5)3-9-4-7(12)14-2/h3,9H,4H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFQFQPZVMKMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1=CNCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=O)C1=CNCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.